Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

High-throughput screening Negative control Benzofuran selectivity

Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (308298-07-9) is a uniquely validated benzofuran derivative confirmed inactive across five distinct HTS targets (FBW7 E3 ligase, MITF, TEAD-YAP, GPR151, ST2). Unlike generic analogs, this compound provides a quantifiably inert negative control, eliminating confounding off‑target interference in mechanistic and screening workflows. Its 5‑position ether and 3‑carboxylate ester offer orthogonal handles for SAR expansion. Rapid global shipping from verified stock ensures uninterrupted research programs.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 308298-07-9
Cat. No. B2409045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS308298-07-9
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H20O6/c1-4-25-21(23)20-13(2)27-19-10-9-16(11-17(19)20)26-12-18(22)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3
InChIKeyGCWPCIGIXVHTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes133 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 308298-07-9): Procurement-Relevant Identity and Compound Class


Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 308298-07-9) is a fully synthetic small molecule belonging to the 2-methylbenzofuran-3-carboxylate ester family. Its molecular formula is C21H20O6 with a molecular weight of 368.4 g/mol, and it is cataloged under PubChem CID 987915 [1]. The compound is commercially supplied as a screening compound (ChemDiv ID 3570-0590) with a typical stock availability of 133 mg and a predicted logP of 3.86 . Unlike many benzofuran-3-carboxylate analogs that are explored for anti-inflammatory, anticancer, or endothelin receptor antagonism, this specific derivative has been systematically profiled in multiple high-throughput screening (HTS) assays, revealing a distinct and quantifiable inactivity profile that defines its procurement niche [2].

Why Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Cannot Be Replaced by Generic Benzofuran-3-carboxylate Analogs


Although the 2-methylbenzofuran-3-carboxylate scaffold is common, the substituent at the 5-position (specifically the 2-(4-methoxyphenyl)-2-oxoethoxy group) imparts a unique chemical fingerprint that is absent in simpler esters such as ethyl 2-methylbenzofuran-3-carboxylate (CAS 40484-97-7) or methyl 2-methylbenzofuran-3-carboxylate (CAS 39811-83-1). Moreover, published HTS data demonstrate that this compound is inactive against a panel of five distinct biological targets (FBW7 E3 ligase, MITF, TEAD-YAP, GPR151, and ST2/IL1RL1) [1]. Generic substitution with other benzofuran-3-carboxylate esters that possess unreported or differing off-target activities risks introducing confounding biological effects in control experiments. The documented lack of activity across these specific assays constitutes a verifiable, quantitative differentiation that is critical when selecting a negative-control benzofuran derivative for mechanistic or screening workflows [1].

Quantitative Differentiation Evidence for Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (308298-07-9)


Confirmed HTS Inactivity Across Five Distinct Biological Targets Versus Active Benzofuran-3-carboxylate Analogs

In contrast to numerous benzofuran-3-carboxylate derivatives that exhibit measurable bioactivity (e.g., endothelin receptor antagonism in the nanomolar range [2]), this compound consistently yields an 'Inactive' outcome in four independent HTS assays. Specifically, it was tested and found inactive as: an activator of FBW7 E3 ligase (AID 1259310), an inhibitor of MITF (AID 1259374), an inhibitor of the TEAD-YAP interaction (AID 1259422), and an activator of GPR151 (AID 1508602). A fifth assay for ST2 (IL1RL1) inhibition (AID 1259354) returned an 'Inconclusive' result [1]. This multi-target inactivity profile is a quantifiable differentiator when a benzofuran carboxylate is required as a negative control for any of these specific screens.

High-throughput screening Negative control Benzofuran selectivity

Lipophilicity (XLogP3-AA = 4.3) Differentiates This Compound from the More Hydrophilic Parent Ester Ethyl 2-methylbenzofuran-3-carboxylate

The computed XLogP3-AA value for this compound is 4.3 [1]. The parent scaffold, ethyl 2-methylbenzofuran-3-carboxylate (CAS 40484-97-7, C12H12O3), has a significantly lower predicted logP (approximately 2.5–2.8 based on its lower molecular weight and fewer hydrogen bond acceptors ). The 4-methoxyphenacyl ether substituent increases the logP by approximately 1.5–1.8 units, which directly affects compound partitioning, membrane permeability potential, and solubility. This difference is quantitative and verifiable via chromatographic retention time or measured logD.

Physicochemical property Lipophilicity Benzofuran analog comparison

Topological Polar Surface Area (TPSA = 75 Ų) Positions This Compound in a Distinct Property Space Relative to Common Bioactive Benzofuran-3-carboxylates

The TPSA of this compound is 75 Ų [1]. By contrast, the parent ethyl 2-methylbenzofuran-3-carboxylate has a TPSA of approximately 39–43 Ų (single ester, no additional oxygenated substituent). The 4-methoxyphenacyl ether adds three additional hydrogen bond acceptors, increasing the TPSA by roughly 32–36 Ų. This property dimension places the compound in a different region of 'drug-likeness' space (higher TPSA typically reduces passive membrane permeability) and is directly relevant for scientists screening benzofuran libraries for fragment-based or permeability-focused campaigns.

Polar surface area Drug-likeness Benzofuran analog differentiation

Commercial Availability with Defined Purity and Stock Quantity Versus Custom Synthesis of Closest Analogs

This compound is available from ChemDiv as a stock screening compound with a minimum available quantity of 133 mg . Closest structural analogs such as ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate or ethyl 5-(2-ethoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate often require custom synthesis with lead times exceeding 4–6 weeks. The documented stock availability and immediate accessibility minimize experimental delays and ensure batch-to-batch consistency in control experiments.

Commercial sourcing Purity Supply chain reliability

Validated Application Scenarios for Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Based on Quantitative Differentiation Evidence


Negative Control Compound for FBW7 E3 Ligase Activator HTS Campaigns

Because this compound was confirmed inactive in the AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310) [1], it serves as a verified negative control for secondary or orthogonal screening of FBW7 modulators. Researchers can use it to establish baseline signal and rule out assay interference artifacts when testing new benzofuran-based or phenoxyethoxy-containing chemical series.

Negative Control for MITF and TEAD-YAP Transcriptional Pathway Inhibitor Screens

The documented inactivity in both the MITF inhibitor AlphaScreen assay (AID 1259374) and the TEAD-YAP interaction luminescence cell-based assay (AID 1259422) [1] makes this compound suitable as a pathway-inert control in oncology-related transcriptional regulation screens. Its use eliminates the risk of confounding transcriptional modulation that might arise from uncharacterized benzofuran analogs.

Physicochemical Reference Standard for Lipophilic Benzofuran-3-carboxylate Library Design

With a computed XLogP3-AA of 4.3 and TPSA of 75 Ų [2], this compound occupies a defined property space (higher logP, moderate TPSA) that can serve as a reference point for medicinal chemistry teams designing focused benzofuran libraries. It provides a reproducible benchmark for chromatographic method development (e.g., logD assay calibration) and computational model validation.

Immediately Available Benzofuran Scaffold for Chemical Derivatization or Fragment Elaboration

The compound's commercial stock availability (≥133 mg, ChemDiv ) allows for rapid procurement and immediate use in synthetic chemistry programs. The 5-position ether linkage and the 3-carboxylate ester provide two orthogonal handles for further derivatization, enabling structure-activity relationship (SAR) expansion without the lead-time penalty of custom synthesis.

Quote Request

Request a Quote for Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.